

Molecular weight and formula of (Butylamino)acetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Butylamino)acetonitrile

Cat. No.: B146144

[Get Quote](#)

An In-depth Technical Guide to (Butylamino)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on (Butylamino)acetonitrile, a valuable intermediate in organic synthesis. It covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Chemical and Physical Properties

(Butylamino)acetonitrile, also known as N-n-Butylaminoacetonitrile, is a chemical compound with the CAS Registry Number 3010-04-6.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its molecular structure and properties make it a useful building block in the synthesis of more complex molecules.

Quantitative Data Summary

The key physicochemical properties of (Butylamino)acetonitrile are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ N ₂	[1] [2] [3] [4] [5]
Molecular Weight	112.17 g/mol	[2] [3] [5]
Monoisotopic Mass	112.10005 Da	[4]
CAS Number	3010-04-6	[1] [2] [3]
Boiling Point	85 °C at 9 mmHg	[3] [6]
Density	0.891 g/mL at 25 °C	[3] [6]
Refractive Index	n _{20/D} 1.434	[3] [6]

Synthesis of (Butylamino)acetonitrile

The synthesis of **(Butylamino)acetonitrile** is most effectively achieved via the Strecker reaction. This well-established method involves the reaction of an amine (butylamine) with an aldehyde (formaldehyde) and a cyanide source to form an α -aminonitrile.

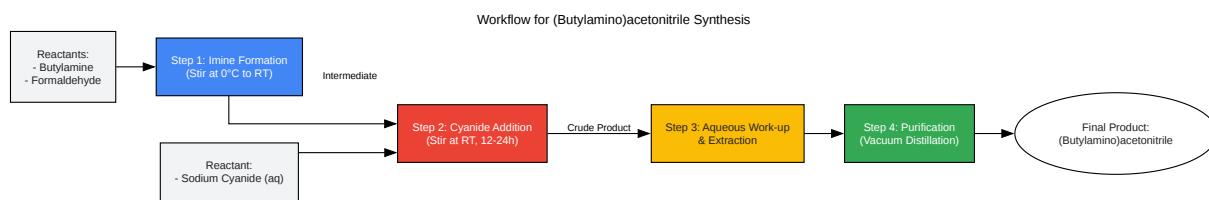
Experimental Protocol: Strecker Synthesis

This protocol outlines a generalized procedure for the laboratory-scale synthesis of **(Butylamino)acetonitrile**.

Materials and Reagents:

- Butylamine (C₄H₁₁N)
- Formaldehyde solution (37% in H₂O)
- Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
- Dichloromethane (CH₂Cl₂) or other suitable organic solvent
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

- Brine (saturated NaCl solution)
- Standard laboratory glassware for organic synthesis
- Ice bath


Procedure:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, combine butylamine (1.0 equivalent) with a suitable solvent like dichloromethane.
 - Slowly add formaldehyde solution (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.
 - Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours to ensure the complete formation of the intermediate imine/iminium ion.
- Cyanide Addition:
 - In a separate beaker, dissolve sodium cyanide (1.0 equivalent) in a minimal amount of water.
 - Caution: This step is exothermic and releases toxic hydrogen cyanide gas if the solution becomes acidic. Perform this step in a well-ventilated fume hood.
 - Carefully add the aqueous cyanide solution dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
 - Once the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up and Purification:

- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent, and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield pure **(Butylamino)acetonitrile**.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **(Butylamino)acetonitrile** via the Strecker reaction.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **(Butylamino)acetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Butylamino)acetonitrile [webbook.nist.gov]
- 2. (Butylamino)acetonitrile [webbook.nist.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. PubChemLite - (butylamino)acetonitrile (C₆H₁₂N₂) [pubchemlite.lcsb.uni.lu]
- 5. (Butylamino)acetonitrile (CAS 3010-04-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (N-BUTYLAMINO)ACETONITRILE | 3010-04-6 [chemicalbook.com]
- To cite this document: BenchChem. [Molecular weight and formula of (Butylamino)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146144#molecular-weight-and-formula-of-butylamino-acetonitrile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com